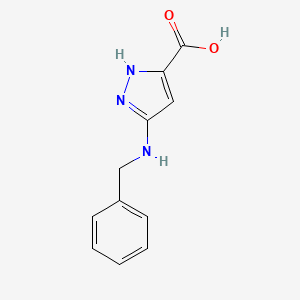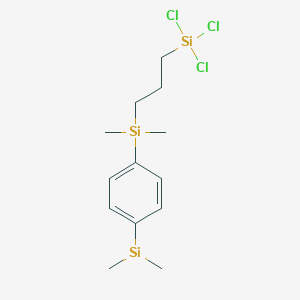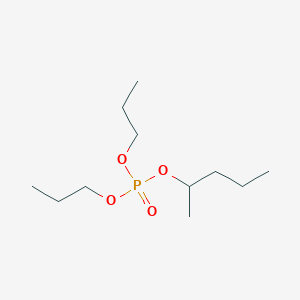![molecular formula C21H28N2O2 B12601858 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine CAS No. 918482-15-2](/img/structure/B12601858.png)
1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine is an organic compound with the molecular formula C20H26N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is used primarily in research settings and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine typically involves the reaction of 1-(2-phenylethyl)piperazine with 2-(4-methoxyphenoxy)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of 1-[2-(4-hydroxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine.
Reduction: Formation of cyclohexane derivatives of the aromatic rings.
Substitution: Formation of various substituted piperazine derivatives depending on the substituent used.
Applications De Recherche Scientifique
1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[2-(4-Hydroxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine
- 1-[2-(4-Chlorophenoxy)ethyl]-4-(2-phenylethyl)piperazine
- 1-[2-(4-Methylphenoxy)ethyl]-4-(2-phenylethyl)piperazine
Uniqueness
1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors.
This compound’s unique structure and properties make it a valuable tool in various research and industrial applications, distinguishing it from other similar piperazine derivatives.
Propriétés
Numéro CAS |
918482-15-2 |
|---|---|
Formule moléculaire |
C21H28N2O2 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
1-[2-(4-methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine |
InChI |
InChI=1S/C21H28N2O2/c1-24-20-7-9-21(10-8-20)25-18-17-23-15-13-22(14-16-23)12-11-19-5-3-2-4-6-19/h2-10H,11-18H2,1H3 |
Clé InChI |
ZLDKRZOBFOKSCF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCCN2CCN(CC2)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


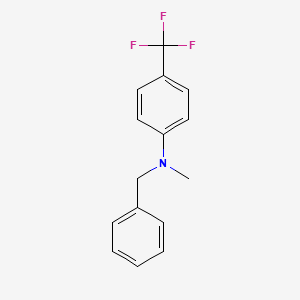
![6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12601801.png)
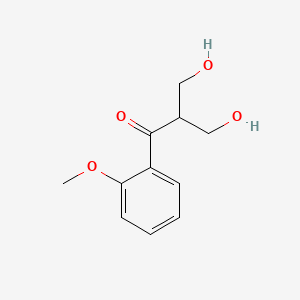
![4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]-](/img/structure/B12601807.png)
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl-](/img/structure/B12601815.png)
![Propanamide, 2-(acetylamino)-3-amino-N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12601826.png)
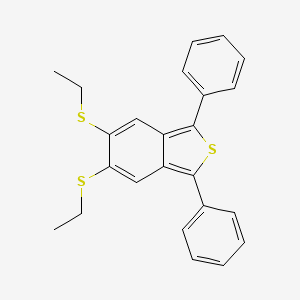
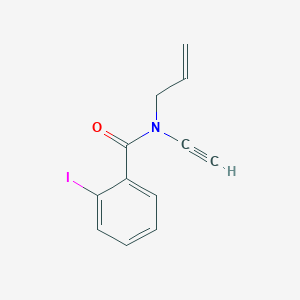
![[(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone](/img/structure/B12601842.png)
